Ginsenoside Ra2
Overview
Description
Ginsenoside Ra2 is a type of triterpenoid saponin found in the roots of Panax ginseng, a medicinal plant belonging to the Araliaceae family. Ginsenosides are the primary active components responsible for the pharmacological effects of ginseng, which include anti-inflammatory, anti-cancer, and neuroprotective properties . This compound, along with other ginsenosides, contributes to the therapeutic potential of ginseng.
Mechanism of Action
Target of Action
Ginsenoside Ra2, a triterpenoid saponin found in Panax ginseng, has been shown to have significant pharmacological activities in various systems . The primary targets of this compound are cancer cells, particularly breast cancer cells . These cells possess distinct biological characteristics, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death . This compound can modify these hallmarks of tumor cells, representing a promising approach to tumor treatment .
Mode of Action
This compound interacts with its targets by changing the functional hallmarks of tumor cells . It has been suggested that the presence of a hydroxyl group at the C-3 or C-20 position on the Ginsenoside molecule plays a critical role in its activity . This interaction results in changes in the tissue structure, function, and metabolism of tumor cells and their internal and external environment .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit vascular endothelial growth factor-induced migration, tube formation, and proliferation of primary cultured human umbilical vascular endothelial cells . The activation of Akt/mammalian target of the rapamycin signaling cascade in these cells is also inhibited . These effects on biochemical pathways result in the inhibition of tumor cell proliferation, invasion, and avoidance of apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis and metastasis, as well as the induction of cell cycle arrest and apoptosis . These effects result in the suppression of tumor growth and the enhancement of the body’s immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the P. ginseng wild population exhibits three types of ginsenoside profiles affected by genetic and environmental factors . Furthermore, diverse regulatory controls of ginsenoside biosynthesis may be linked to the existence of multiple copies of metabolic genes and isoforms of biosynthetic enzymes . The diverse expression patterns of these isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .
Biochemical Analysis
Biochemical Properties
Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, this compound can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, this compound influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, this compound can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how this compound influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to this compound in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of this compound’s effects in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of this compound are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert this compound into various metabolites, which may have distinct biological activities. Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ginsenoside Ra2 involves the extraction and purification from ginseng roots. Traditional methods include solvent extraction followed by chromatographic techniques to isolate the compound. Recent advances in synthetic biology have enabled the production of ginsenosides using engineered microorganisms such as Saccharomyces cerevisiae . This method involves the expression of key enzymes involved in the biosynthetic pathway of ginsenosides, allowing for large-scale production.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of ginseng plants, followed by extraction using solvents like ethanol or methanol. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Ra2 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions can modify the structure of this compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bonds in this compound, resulting in the formation of aglycones and sugar moieties.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the hydroxyl groups in this compound, leading to the formation of oxidized derivatives.
Glycosylation: Glycosyltransferases can add sugar moieties to the aglycone structure of this compound, forming glycosylated derivatives.
Major Products: The major products formed from these reactions include various deglycosylated and oxidized derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Ginsenoside Ra2 serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.
Comparison with Similar Compounds
Ginsenoside Rb1: Known for its anti-inflammatory and neuroprotective effects.
Ginsenoside Rb2: Exhibits anti-cancer and anti-diabetic properties.
Ginsenoside Rc: Has been shown to have anti-inflammatory and anti-oxidative effects.
Ginsenoside Rd: Known for its neuroprotective and anti-cancer properties.
Ginsenoside Re: Exhibits anti-inflammatory, anti-cancer, and cardioprotective effects.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIBJSWHIZNCA-BGPUAMRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317134 | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-42-1 | |
Record name | Ginsenoside Ra2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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